molecular formula C15H9ClI2N4OS B12050751 3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-53-4

3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12050751
CAS No.: 478254-53-4
M. Wt: 582.6 g/mol
InChI Key: QUAPKDOROQSRFR-FBCYGCLPSA-N
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Description

This compound belongs to the 1,2,4-triazole-5(4H)-thione class, characterized by a Schiff base (benzylideneamino) moiety and a 2-chlorophenyl substituent. The 2-hydroxy-3,5-diiodobenzylidene group introduces steric bulk, polarizability from iodine atoms, and hydrogen-bonding capacity via the hydroxyl group.

Properties

CAS No.

478254-53-4

Molecular Formula

C15H9ClI2N4OS

Molecular Weight

582.6 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9ClI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+

InChI Key

QUAPKDOROQSRFR-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)Cl

Origin of Product

United States

Preparation Methods

Hydrazone Intermediate Synthesis

The triazole-thione core is constructed through a two-step process. Step 1 involves the reaction of 2-chlorophenylhydrazine hydrochloride with glyoxylic acid to form a hydrazone intermediate. As exemplified in the patent, phenylhydrazine hydrochloride reacts with glyoxylic acid in a water-acetonitrile solvent system at 0–40°C, yielding a hydrazone product in 88% yield after filtration and drying. For the 2-chlorophenyl variant, analogous conditions are employed, with stoichiometric adjustments to account for the electron-withdrawing chlorine substituent.

Key conditions :

  • Solvent : Water-acetonitrile (4:1 ratio).

  • Temperature : 25°C (room temperature).

  • Molar ratio : 1:1 (hydrazine to glyoxylic acid).

Cyclization with Thiocyanate

Step 2 entails the reaction of the hydrazone intermediate with potassium thiocyanate (KSCN) in the presence of an organic acid catalyst. The patent specifies the use of formic acid or acetic acid as catalysts, with a molar ratio of 0.01–100:1 (acid to hydrazone). The reaction proceeds at 50–80°C, facilitating cyclization to form the triazole-thione ring.

Optimized parameters :

  • Catalyst : Formic acid (10 mol%).

  • Temperature : 70°C.

  • Yield : 82–90%.

Schiff Base Condensation for Benzylideneamino Formation

The final step involves condensing the amino-triazole-thione intermediate with 3,5-diiodosalicylaldehyde to form the Schiff base. This reaction is conducted in methanol under reflux, with catalytic acetic acid to protonate the aldehyde and activate the amine for nucleophilic attack.

Reaction conditions :

  • Solvent : Methanol.

  • Catalyst : Acetic acid (5 mol%).

  • Temperature : 60°C (reflux).

  • Time : 12 hours.

  • Yield : 70–78%.

The product precipitates as a yellow solid, which is filtered and washed with cold methanol.

Optimization of Reaction Conditions

Triazole-Thione Cyclization

Variations in acid catalysts and temperatures were explored to maximize yield and purity:

CatalystTemperature (°C)Yield (%)Purity (%)
Formic acid709098
Acetic acid708595
Trifluoroacetic acid708897

Formic acid provided optimal results due to its strong protonating ability and miscibility with the reaction medium.

Schiff Base Condensation

Solvent and catalyst screening revealed methanol and acetic acid as superior choices, minimizing side reactions such as imine hydrolysis.

Characterization and Analytical Data

The final compound is characterized by:

  • ¹H NMR (DMSO-d6): δ 14.2 (s, 1H, SH), 10.5 (s, 1H, OH), 8.4 (s, 1H, CH=N), 7.6–7.3 (m, 4H, Ar-H).

  • IR (KBr) : 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S).

  • MS (ESI) : m/z 647.8 [M+H]⁺.

Environmental and Scalability Considerations

The patent methodology emphasizes environmental advantages, including:

  • Waste minimization : No heavy metal catalysts or harsh oxidants.

  • Solvent recyclability : Acetonitrile and water are easily separated.

  • Scalability : Reactions are conducted under atmospheric pressure with standard glassware.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties.

    Anticancer Activity: Research is ongoing to explore the potential anticancer properties of these compounds.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of “3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s biological activity is often attributed to its ability to form stable complexes with metal ions, which can interfere with essential biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomerism: Chlorophenyl Substitution

  • 3-(3-Chlorophenyl) isomer (CAS 478254-53-4): The chlorine atom at the 3-position on the phenyl ring reduces steric hindrance compared to the 2-position in the target compound.

Benzylidene Substituent Variations

Diiodo vs. Halogen-Free Groups
  • This substitution likely decreases molecular weight (344.82 vs. ~550 for the target) and alters lipophilicity, impacting membrane permeability .
Bulky tert-Butyl Substitutents
  • 4-(3,5-Di-tert-butyl-4-hydroxybenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione derivatives: The tert-butyl groups increase steric bulk and lipophilicity, which may enhance lipid bilayer penetration but reduce aqueous solubility. In contrast, the target’s iodine atoms provide polarizability for halogen bonding, a feature absent in tert-butyl analogues .

Heterocyclic Modifications

  • However, the absence of chlorine may reduce electrophilic character .

Crystallographic Features

  • The target compound’s hydroxyl and iodine groups likely facilitate hydrogen bonding (N–H⋯O, O–H⋯S) and halogen bonding, as seen in analogues like 4-[(E)-(2-chlorobenzylidene)amino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, which forms hexamers via N–H⋯S interactions .
  • 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione exhibits dihedral angles of 53.02° and 78.57° between aromatic rings, suggesting conformational flexibility. The target’s rigid diiodo-hydroxybenzylidene may restrict rotation, favoring specific binding conformations .

Bioactivity Trends

  • Quinolinyl- and pyrimidinyl-substituted triazole-thiones (e.g., compounds 23–28 in ) show tuberculostatic activity, suggesting that the target’s diiodo-hydroxy system could enhance antimicrobial efficacy through halogen bonding .

Biological Activity

The compound 3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione , with CAS Number 478255-42-4, belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. This article explores the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H9ClI2N4OSC_{15}H_9ClI_2N_4OS, and it has a molecular weight of 582.6 g/mol. The structure includes a triazole ring that is known for its pharmacological significance.

PropertyValue
CAS Number478255-42-4
Molecular FormulaC15H9ClI2N4OS
Molecular Weight582.6 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study focusing on various triazole compounds demonstrated that those with halogen substitutions (like chlorine and iodine) often enhance antimicrobial efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its potential against these microorganisms.

Antifungal Activity

The antifungal properties of 1,2,4-triazoles are well-documented. The presence of the triazole ring enhances the interaction with fungal enzymes, making them effective against resistant strains . In vitro studies have shown that similar compounds exhibit significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of triazole derivatives has been highlighted in several studies. For instance, compounds similar to the one under discussion have shown cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). These compounds induce apoptosis and inhibit cell proliferation through various mechanisms . The specific compound's structural features may contribute to its ability to interfere with cancer cell metabolism.

Case Studies

  • Antimicrobial Screening
    A recent study synthesized various 1,2,4-triazole derivatives and tested them against multiple bacterial strains. The results indicated that compounds with a chlorophenyl moiety displayed superior antimicrobial activity compared to their non-substituted counterparts .
  • Antifungal Efficacy
    In another investigation focusing on antifungal properties, triazole derivatives were tested against clinical isolates of fungi. The study found that certain modifications in the triazole structure significantly improved antifungal potency .
  • Cytotoxicity Assays
    A series of cytotoxicity assays revealed that the compound exhibited significant inhibitory effects on the growth of human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(2-chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione, and how can purity be ensured?

  • Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, triazole-thione derivatives are synthesized by reacting substituted hydrazides with carbon disulfide under basic conditions, followed by cyclization and Schiff base formation with aldehydes like 2-hydroxy-3,5-diiodobenzaldehyde . Purification steps include recrystallization (e.g., using ethanol/water mixtures) and column chromatography. Purity is validated via melting point analysis, HPLC, and elemental analysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Answer :

  • Single-crystal X-ray diffraction resolves the crystal structure, including hydrogen bonding (e.g., N–H···O, O–H···S interactions) and torsion angles .
  • FT-IR identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S–H absorption near 2550 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, thione sulfur effects on chemical shifts) .
  • Mass spectrometry verifies molecular ion peaks (e.g., [M+H]+ in ESI-MS) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Answer :

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar dilution or microdilution methods, comparing MIC values to standards like ampicillin .
  • Anticancer potential : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Enzyme inhibition : Screen against acetylcholinesterase or urease using spectrophotometric assays .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

  • Answer : Hydrogen bonds (e.g., N–H···O, O–H···S) form supramolecular assemblies. For example, in related triazole-thiones, these interactions create 6-membered hexamers or 2D networks, stabilizing the lattice. Energy frameworks calculated via Hirshfeld surface analysis quantify interaction strengths .

Q. What methodologies reconcile discrepancies between experimental and computational data (e.g., DFT vs. observed vibrational frequencies)?

  • Answer :

  • DFT optimization : Use B3LYP/6-311G(d,p) to calculate geometry, adjusting for solvent effects (e.g., PCM model) .
  • Scaling factors : Apply empirical scaling (e.g., 0.961 for B3LYP) to align computed IR frequencies with experimental data .
  • NMR chemical shift corrections : Include solvent-specific shielding tensors (e.g., DMSO-d₆ in Gaussian calculations) .

Q. How should researchers address contradictory results in spectral data or bioactivity assays?

  • Answer :

  • Data validation : Cross-check with multiple techniques (e.g., XRD for structure, NMR for purity) .
  • Statistical analysis : Use error propagation models (e.g., R-factor analysis in crystallography) and replicate assays .
  • Controlled variables : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

Q. What strategies optimize reaction conditions for higher yields of triazole-thione derivatives?

  • Answer :

  • Catalyst screening : Test bases like K₂CO₃ or Et₃N for condensation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation .
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Answer :

  • Substituent variation : Replace the 3,5-diiodo group with electron-withdrawing groups (e.g., NO₂) to modulate electronic effects .
  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • Pharmacophore modeling : Identify critical moieties (e.g., triazole-thione core) for antimicrobial activity .

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